molecular formula C17H13ClN2O2S B2931439 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine CAS No. 400089-29-4

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine

Cat. No.: B2931439
CAS No.: 400089-29-4
M. Wt: 344.81
InChI Key: DKYPUUVUWBZGIP-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine is a chemical compound provided for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry due to its presence in biological molecules like nucleic acids and vitamins . The core pyrimidine structure is known to be π-deficient, influencing its reactivity and making it a key motif in the development of substances with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Furthermore, the integration of a benzenesulfonyl group is a significant structural feature, as sulfonamide derivatives are a well-known class in antimicrobial research and have been reported to exhibit diverse biological properties . The specific arrangement of the 2-methyl substituent and the 2-chlorophenyl group offers researchers a unique molecular template to explore structure-activity relationships, particularly in the synthesis of novel chemical entities for pharmaceutical and agrochemical screening. Scientists are leveraging such compounds in various fields, including the development of new catalytic methods, such as Palladium-catalyzed Buchwald-Hartwig cross-coupling, for the formation of carbon-heteroatom bonds . This product is designed for use by qualified laboratory professionals.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(23(21,22)13-7-3-2-4-8-13)17(20-12)14-9-5-6-10-15(14)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYPUUVUWBZGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-(2-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with benzenesulfonyl chloride and ammonium acetate to yield the desired pyrimidine compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine are best understood through comparison with analogs. Below is a systematic analysis:

Substituent Effects on Pyrimidine Core

  • In contrast, pyrimidines with hydrogen or chlorine at position 2 (e.g., 4-chloro-2-H-pyrimidines) exhibit lower metabolic stability due to increased susceptibility to oxidation .
  • Position 4 (R2):
    The 2-chlorophenyl group provides stronger π-π stacking interactions with aromatic residues in biological targets compared to unsubstituted phenyl or 4-chlorophenyl analogs. For example, 4-(4-chlorophenyl) derivatives show reduced anticancer potency in vitro, likely due to suboptimal spatial alignment with kinase active sites .

  • Position 5 (R3): The benzenesulfonyl group distinguishes this compound from sulfonamide or styryl-oxadiazole derivatives. Sulfonamides (e.g., (E)-2,4-dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide) exhibit higher solubility but lower membrane permeability than sulfonyl-containing analogs .

Biological Activity

5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpyrimidine is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, focusing on its anticancer, antibacterial, and antifungal properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a benzenesulfonyl group and a chlorophenyl moiety. The synthesis of related pyrimidine derivatives has been explored extensively, indicating various methods for obtaining compounds with similar structures, often involving the reaction of substituted anilines with sulfonyl chlorides under basic conditions.

Anticancer Activity

Several studies have demonstrated that compounds related to this compound exhibit notable anticancer properties.

  • Mechanism of Action : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in various cancers. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
  • Case Study : One study reported that a derivative of this compound displayed an IC50 value of 0.088 µM against MCF-7 breast cancer cell lines, outperforming standard chemotherapeutic agents such as doxorubicin (IC50 = 0.072 µM) .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-70.088
DoxorubicinMCF-70.072

Antibacterial Activity

The antibacterial properties of sulfonamide derivatives, including this compound, have been widely studied:

  • Activity Against Resistant Strains : Compounds related to this structure have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL against MRSA .
  • Biofilm Inhibition : The ability to inhibit biofilm formation is crucial for treating chronic infections. Some derivatives demonstrated significant antibiofilm activity alongside low cytotoxicity towards human cells.
CompoundBacterial StrainMIC (µg/mL)Reference
Derivative AMRSA4-8
Derivative BMSSA8

Antifungal Activity

Research has also indicated that compounds similar to this compound possess antifungal properties:

  • In Vitro Studies : A study highlighted that certain derivatives demonstrated antifungal activity superior to ketoconazole against various fungal strains, indicating potential for therapeutic applications in fungal infections .

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